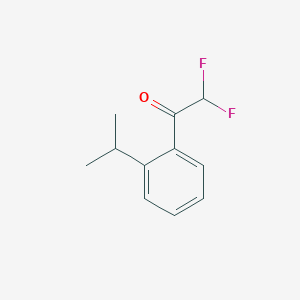
2,2-Difluoro-1-(2-isopropylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one is a fluorinated organic compound characterized by its unique chemical structure, which includes two fluorine atoms attached to the second carbon of the ethan-1-one moiety and a propan-2-yl group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its distinct properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one typically involves the following steps:
Friedel-Crafts Acylation: The reaction of propan-2-ylbenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired ketone.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure efficient production. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: Substitution reactions can occur at the fluorine atoms, leading to the formation of various fluorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Difluoroacetic acid
Reduction: 2,2-Difluoro-1-[2-(propan-2-yl)phenyl]ethanol
Substitution: Various fluorinated derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components for improved properties.
Mecanismo De Acción
The mechanism by which 2,2-difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its target.
Comparación Con Compuestos Similares
2,2-Difluoro-1-propanol
1,3-Difluoro-2-propanol
2,2,3,3-Tetrafluoro-1-propanol
2,2,3,3,3-Pentafluoro-1-propanol
Uniqueness: 2,2-Difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one is unique due to its specific structural features, including the presence of both fluorine atoms and the propan-2-yl group on the phenyl ring
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C11H12F2O |
|---|---|
Peso molecular |
198.21 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(2-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H12F2O/c1-7(2)8-5-3-4-6-9(8)10(14)11(12)13/h3-7,11H,1-2H3 |
Clave InChI |
TYDTZNQFIPFZCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















